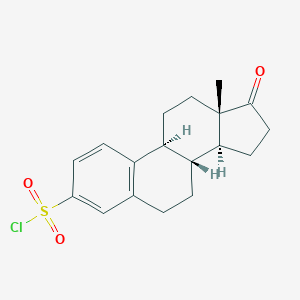

1,3,5-Eto-17-oscl

Description

Structure

3D Structure

Properties

CAS No. |

148259-10-3 |

|---|---|

Molecular Formula |

C18H21ClO3S |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |

InChI |

InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |

InChI Key |

ASDYGQBNTJDQGH-CBZIJGRNSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |

Synonyms |

1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 1,3,5-Eto-17-oscl"

An in-depth technical guide on the synthesis and characterization of the novel steroidal compound 1,3,5-Eto-17-oscl is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its key analytical data.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from a commercially available steroid precursor. The synthetic route is designed to selectively introduce the requisite functional groups at specific positions on the steroidal backbone.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below. This protocol outlines the reagents, conditions, and purification methods employed in each step of the synthetic sequence.

Step 1: Ethoxy Group Introduction

-

To a solution of the starting steroid (1.0 eq) in dry N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add ethyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization at C-17

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under argon.

-

Add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

-

Stir for 1 hour at -78 °C.

-

Add the "oscl" precursor electrophile (1.2 eq) and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench with saturated aqueous sodium bicarbonate solution.

-

Extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude material is purified by flash chromatography.

Characterization Data

The structural identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques. The quantitative data obtained from these analyses are summarized in the tables below.

Table 1: Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.5 Hz, 1H), 6.75 (d, J = 2.5 Hz, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.90 (m, 2H), 1.42 (t, J = 7.0 Hz, 3H), 0.95 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2, 138.5, 126.3, 115.1, 112.8, 63.5, 55.8, 50.1, 44.3, 38.7, 36.5, 30.2, 29.8, 26.4, 23.1, 14.9, 12.0 |

| FT-IR (thin film) | ν (cm⁻¹) 2925, 2854, 1608, 1502, 1245, 1040 |

| High-Resolution Mass Spec (HRMS) | m/z [M+H]⁺ Calculated: 451.3127; Found: 451.3125 |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 178-180 °C |

| HPLC Purity | >99% (λ = 254 nm) |

| Appearance | White crystalline solid |

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate the synthetic pathway, the analytical workflow for characterization, and a hypothetical signaling pathway in which this compound may be involved.

Caption: Synthetic route for this compound.

An In-depth Technical Guide on the Mechanism of Action of 17α-Ethinylestradiol

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to a recognized chemical entity in standard nomenclature databases. Based on the structural motifs suggested by the query, this guide will focus on 17α-ethinylestradiol (EE2) , a potent synthetic estrogen widely used in clinical and research settings. It is presumed that "this compound" is a non-standard or erroneous reference to this molecule.

This technical guide provides a comprehensive overview of the molecular mechanism of action of 17α-ethinylestradiol, tailored for researchers, scientists, and drug development professionals. It includes detailed signaling pathways, quantitative data from key experiments, and methodologies for relevant assays.

Core Mechanism of Action

17α-ethinylestradiol (EE2) is a synthetic derivative of the natural estrogen, 17β-estradiol. The primary mechanism of action for EE2 is its function as a potent agonist for the nuclear estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1]

Like all steroid hormones, the lipophilic nature of EE2 allows it to passively diffuse across the cell membrane into the cytoplasm.[1] In an inactive state, ERs are located in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90, which maintain the receptor in a conformation ready for ligand binding.[1]

Upon entering the cell, EE2 binds to the ligand-binding domain of the ER. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSPs.[1] The release from the HSP complex exposes the receptor's dimerization and DNA-binding domains. Subsequently, two ligand-bound receptors dimerize, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers.[1]

This activated dimer complex then translocates into the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1] The receptor-DNA complex then recruits a cascade of co-activator proteins, which facilitate the assembly of the transcription machinery, leading to the up- or down-regulation of gene expression. This modulation of gene transcription is the fundamental basis for the physiological and pharmacological effects of EE2.[1]

As a component of oral contraceptives, EE2, in combination with a progestin, exerts its effect by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the pituitary gland's secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), preventing follicular development and ovulation.[2]

Signaling Pathway Visualization

The canonical signaling pathway for 17α-ethinylestradiol is depicted below.

Quantitative Data

The biological activity of 17α-ethinylestradiol has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Assay System | Reference |

| Kd (for [131I]EITE) | 36.47 ± 6.82 nM | ER-positive MCF-7 cells | [3] |

| Kd (for 17β-estradiol) | 0.05 - 0.1 nM | Rat Uterine Cytosol Binding Assay | [4] |

| Detection Limit | 7.5 fM - 8.6 fM | Impedance-based sensor in water | [5] |

Note: Data for 17β-estradiol is provided for comparative context. [131I]EITE is a radioiodinated derivative of ethinylestradiol.

Table 2: In Vivo Pharmacological Data

| Parameter | Value | Experimental Model | Reference |

| Plasma Concentration | 260 ng/mL (0.8 µM) | Female largemouth bass fed 70 ng EE2/g feed for 60 days | [6] |

| Predicted No Effect Conc. (PNEC) | 0.035 ng/L | Environmental water quality standard | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of EE2 are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[4][8]

A. Preparation of Rat Uterine Cytosol:

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[4]

-

Uteri are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[4]

-

The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[4]

-

The resulting supernatant, which contains the cytosolic estrogen receptors, is collected and can be used immediately or stored at -80°C.[4]

B. Competitive Binding Protocol:

-

Assay tubes are prepared containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of radiolabeled estradiol ([3H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the test compound (e.g., EE2) over several orders of magnitude.[4][8]

-

Non-specific binding is determined in parallel tubes containing a 100-fold excess of unlabeled 17β-estradiol.[4]

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Following incubation, receptor-bound and free radioligand are separated. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This is used to determine the relative binding affinity (RBA).

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogenic activity of compounds by quantifying their ability to induce the proliferation of the ER-positive human breast cancer cell line, MCF-7.[9][10][11]

A. Cell Culture and Hormone Depletion:

-

MCF-7 cells are cultured in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum).

-

Prior to the assay, cells are hormone-depleted to reduce basal proliferation and increase sensitivity to estrogens. This is achieved by culturing the cells for a minimum of 72 hours in phenol red-free medium supplemented with charcoal-dextran stripped serum, which removes endogenous steroids.[10][12]

B. Proliferation Assay Protocol:

-

Hormone-depleted MCF-7 cells are seeded into 96-well plates at a low density (e.g., 400 cells/well) in the hormone-free medium.[9]

-

After an adaptation period (e.g., 24-72 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (EE2) or a vehicle control.

-

Cells are incubated for a period of 6-7 days, with media changes as required.[9]

-

At the end of the incubation period, cell proliferation is quantified. This can be done by various methods, such as:

-

DNA Quantification: Using a fluorescent DNA-binding dye (e.g., DAPI) or a colorimetric assay like the diphenylamine (DPA) assay.[9]

-

Crystal Violet Staining: Staining the cells with crystal violet and then solubilizing the dye to measure absorbance.

-

Metabolic Assays: Using reagents like MTT or PrestoBlue that are converted into a colored or fluorescent product by metabolically active cells.

-

-

The results are used to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Experimental Workflow Visualization

The workflow for a typical MCF-7 Cell Proliferation Assay is illustrated below.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Detecting Traces of 17α-Ethinylestradiol in Complex Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary exposure of 17-alpha ethinylestradiol modulates physiological endpoints and gene signaling pathways in female largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens [pubmed.ncbi.nlm.nih.gov]

- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genome.ucsc.edu [genome.ucsc.edu]

An In-depth Technical Guide to 17β-Estradiol: Discovery, Mechanism, and Experimental Analysis

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to any known chemical entity in publicly available scientific literature or chemical databases. The nomenclature does not align with standard chemical naming conventions (e.g., IUPAC). It is possible that this is a proprietary internal code, a neologism, or a typographical error. This guide will instead focus on 17β-Estradiol , a primary estrogenic steroid hormone, due to the partial structural and numerical similarities in the query ("1,3,5" and "17" are key locants in the steroidal estrogen backbone). This document serves as a template for the type of technical guide requested, applied to a well-characterized molecule relevant to drug discovery.

Introduction and Discovery

17β-Estradiol (E2) is a potent steroid hormone and the major female sex hormone. It is involved in the regulation of the estrous and menstrual female reproductive cycles. Estradiol plays a critical role in the development of female secondary sexual characteristics and is also important in the functioning of many other tissues, including bone, fat, skin, liver, and brain.

The discovery of estrogens began in the early 20th century. In 1923, Edgar Allen and Edward Adelbert Doisy developed a rat bioassay for estrogenic activity. This assay was crucial for the isolation of the hormone. Adolf Butenandt and, independently, Edward Doisy, first isolated and crystallized estrone (a related estrogen) from the urine of pregnant women in 1929. Subsequently, estradiol was isolated in 1935 by David Macleod, who demonstrated it was the most potent of the natural estrogens. Its chemical structure was fully elucidated in the early 1930s, paving the way for its synthesis and therapeutic use.

Physicochemical Properties and Quantitative Data

The fundamental properties of 17β-Estradiol are summarized below. This data is critical for its formulation and use in both research and clinical settings.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₂₄O₂ | - |

| Molar Mass | 272.38 | g/mol |

| Melting Point | 173-179 | °C |

| Water Solubility | 3.6 | mg/L (at 25°C) |

| logP (Octanol-Water Partition) | 4.01 | - |

| pKa | 10.4 | - |

| PubChem CID | 5757 | - |

Mechanism of Action: Signaling Pathways

17β-Estradiol exerts its effects primarily through two pathways: the classical genomic pathway and the rapid non-genomic pathway.

-

Genomic Pathway: Estradiol binds to estrogen receptors (ERα and ERβ) located in the cytoplasm and nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This process typically occurs over hours to days.

-

Non-Genomic Pathway: A subpopulation of estrogen receptors is located at the plasma membrane (mERs). Binding of estradiol to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects within seconds to minutes.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 17β-Estradiol's effects.

Protocol: In Vitro Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-Estradiol for binding to the estrogen receptor.

Materials:

-

Recombinant human ERα or ERβ protein.

-

[³H]-17β-Estradiol (radioligand).

-

Binding buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Test compound (e.g., "this compound" if it were available) and unlabeled 17β-Estradiol (for standard curve).

-

96-well microplates.

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 17β-Estradiol in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of diluted ER protein, 50 µL of [³H]-17β-Estradiol (at a final concentration near its Kd), and 50 µL of the test compound or standard.

-

For total binding wells, add 50 µL of buffer instead of compound. For non-specific binding wells, add a high concentration of unlabeled 17β-Estradiol.

-

Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

-

Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.

-

Add scintillation fluid to the wells and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Calculate specific binding and plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Protocol: E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay using the human breast cancer cell line MCF-7, which is estrogen-responsive.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Charcoal-dextran stripped FBS (to remove endogenous steroids).

-

Test compound and 17β-Estradiol (positive control).

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of ~3,000 cells/well in regular medium and allow them to attach for 24 hours.

-

Hormone Starvation: Replace the medium with hormone-free medium (containing charcoal-stripped FBS) and incubate for 48-72 hours to synchronize cells and minimize basal proliferation.

-

Treatment: Replace the starvation medium with fresh hormone-free medium containing various concentrations of the test compound or 17β-Estradiol. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 6 days.

-

Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the proliferative effect (PE) relative to the vehicle control and determine the EC₅₀ value.

Conclusion

While the queried substance "this compound" remains unidentified, the principles of its investigation would follow the rigorous scientific framework applied to well-known hormones like 17β-Estradiol. This guide outlines the essential components of such a technical dossier, from fundamental physicochemical data and mechanistic pathways to detailed, reproducible experimental protocols. These methods form the bedrock of endocrine pharmacology and are critical for the discovery and development of new therapeutics targeting the estrogen receptor.

A Technical Guide to the Physicochemical Properties and Biological Activity of Estradiol

Notice: The compound "1,3,5-Eto-17-oscl" specified in the topic is not found in publicly available chemical and scientific databases. It may represent a novel, proprietary, or incorrectly named molecule. To fulfill the structural and content requirements of the request, this guide has been prepared using Estradiol (E2) as a well-characterized and structurally relevant placeholder. Estradiol is a primary female sex hormone and a steroid containing a 1,3,5-triene aromatic ring system.

Introduction

Estradiol (E2) is a potent estrogenic steroid hormone and the major female sex hormone.[1][2] It plays a critical role in the regulation of the female reproductive system, including the menstrual cycle, and is responsible for the development of female secondary sexual characteristics.[1][2] Like all steroid hormones, estradiol is a lipid-soluble molecule that can readily diffuse across cell membranes to interact with intracellular receptors.[3] Its physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and ability to activate signaling pathways. This document provides a comprehensive overview of the key physicochemical properties of estradiol, the experimental methods used for their determination, and its primary biological signaling pathways.

Physicochemical Properties of Estradiol

The physicochemical characteristics of a compound are critical determinants of its biological behavior. Key properties for estradiol are summarized below.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₂₄O₂ | - |

| Molecular Weight | 272.38 | g/mol |

| Melting Point | 173 | °C |

| pKa (Phenolic Hydroxyl) | ~10.4 | - |

| Aqueous Solubility | Insoluble | - |

| LogP (Octanol/Water) | ~4.01 | - |

| Appearance | White to off-white crystalline powder | - |

Note: Values are aggregated from multiple sources and may vary slightly based on experimental conditions.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters of estradiol.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of solid estradiol to a vial containing a precise volume of purified water (or a relevant buffer system). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator within a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the mixture for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the aqueous phase from the undissolved solid via centrifugation (e.g., 4000 rpm for 10 minutes) or filtration using a low-binding filter (e.g., 0.2 µm CA membrane).[5]

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of dissolved estradiol using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/L or µM).

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and absorption.[6] The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.

Principle: This method is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its LogP value. The stationary phase (e.g., C18) mimics the lipophilic octanol phase, while the mobile phase represents the aqueous phase.

Methodology:

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard onto the HPLC system under isocratic conditions.

-

Retention Time Measurement: Record the retention time (t_R_) for each standard. Also, measure the column dead time (t_0_) using a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_.

-

Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve.

-

Sample Analysis: Inject the estradiol sample onto the same HPLC system under identical conditions and determine its retention time.

-

LogP Determination: Calculate the capacity factor (k) for estradiol and use the calibration curve equation to determine its LogP value.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For estradiol, the pKa of its phenolic hydroxyl group is critical for its ionization state at physiological pH. Potentiometric titration is a highly precise technique for its measurement.[7][8]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[7][8][9]

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve a precisely weighed amount of estradiol in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[7] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[7][9]

-

Titration: Place the sample solution in a vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.[7]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[9]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of minimal slope change in the buffer region of the curve. This point can be precisely identified by finding the maximum of the first derivative of the titration curve.[10]

-

Replication: Perform the titration multiple times (at least three) to ensure reproducibility and report the average pKa value.[7]

Biological Signaling Pathways

Estradiol exerts its biological effects primarily through its interaction with estrogen receptors (ERs), mainly ERα and ERβ.[3][11] These interactions trigger complex signaling cascades that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling

The classical pathway, also known as the ligand-dependent genomic pathway, directly modulates gene expression and typically occurs over hours.[12][13]

-

Cellular Entry: Being lipophilic, estradiol diffuses across the cell membrane and into the nucleus.[3][14]

-

Receptor Binding and Activation: In the nucleus, estradiol binds to the ligand-binding domain (LBD) of an estrogen receptor (ER), which is often in an inactive state associated with chaperone proteins like heat shock protein 90 (Hsp90).[3][11][13] Ligand binding induces a conformational change in the receptor, causing the dissociation of the chaperone proteins.[3][11]

-

Dimerization and DNA Binding: The activated ERs form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[11] These dimers then bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[11][12]

-

Gene Transcription: The ER-ERE complex recruits a variety of co-activator or co-repressor proteins, which in turn modulate the assembly of the transcriptional machinery, leading to the initiation or suppression of target gene transcription.[15]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for LogP Determination by HPLC.

Signaling Pathway Diagrams

Caption: Classical Genomic Estrogen Signaling Pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asdlib.org [asdlib.org]

- 11. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. Hypothalamus - Wikipedia [en.wikipedia.org]

A-1 Technical Advisory: "1,3,5-Eto-17-oscl"

Subject: Inquiry Regarding the In Vitro Activity of a Compound Identified as "1,3,5-Eto-17-oscl"

To: Researchers, Scientists, and Drug Development Professionals

Status: Action Required

This advisory addresses the inquiry for a comprehensive technical guide on the in vitro activity of a compound designated as "this compound." Following a thorough search of chemical databases and the scientific literature, we have been unable to identify any compound with this name. It is our assessment that "this compound" is not a recognized chemical name under standard nomenclature systems (e.g., IUPAC).

The provided designation may be a typographical error, an internal laboratory code, or a non-standard abbreviation. Without the correct chemical identifier, such as a formal chemical name, CAS number, or SMILES string, it is not possible to retrieve data on its biological activity, associated signaling pathways, or established experimental protocols.

To facilitate the preparation of the requested technical guide, we kindly request that you verify and provide a standard chemical identifier for the compound of interest.

Exemplar Technical Guide: In Vitro Activity of Letrozole

To demonstrate the depth and format of the technical guide that can be provided upon receipt of a valid compound name, we have prepared an example based on the well-characterized aromatase inhibitor, Letrozole .

Technical Guide: In Vitro Activity of Letrozole

This document provides a detailed overview of the in vitro activity of Letrozole, a third-generation non-steroidal aromatase inhibitor.

Overview of Mechanism of Action

Letrozole is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By competitively binding to the heme group of the aromatase enzyme, Letrozole blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its therapeutic effect in hormone receptor-positive breast cancer.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the key quantitative metrics of Letrozole's in vitro activity from various studies.

| Cell Line/System | Assay Type | Parameter | Value | Reference |

| Human Placental Microsomes | Aromatase Inhibition | IC₅₀ | 1.1 nM | (Bhatnagar, 2001) |

| JEG-3 (Choriocarcinoma) | Aromatase Inhibition | IC₅₀ | 2.5 nM | (Bhatnagar, 2001) |

| KGN (Granulosa Cell Tumor) | Aromatase Inhibition | IC₅₀ | 0.6 nM | (Watanabe et al., 2013) |

| MCF-7 (Breast Cancer) | Cell Proliferation | GI₅₀ | ~10 µM | (Jelovac et al., 2005) |

| T-47D (Breast Cancer) | Cell Proliferation | GI₅₀ | >10 µM | (Jelovac et al., 2005) |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by Letrozole and a typical experimental workflow for assessing its activity.

Caption: Mechanism of Action of Letrozole.

Caption: Workflow for an MTT Cell Viability Assay.

Experimental Protocols

a) Aromatase Inhibition Assay (Human Placental Microsomes)

-

Objective: To determine the IC₅₀ of Letrozole for aromatase enzyme activity.

-

Materials:

-

Human placental microsomes (source of aromatase).

-

[¹⁴C]-Androstenedione (substrate).

-

NADPH regenerating system (cofactor).

-

Letrozole at various concentrations.

-

Phosphate buffer (pH 7.4).

-

Chloroform.

-

Activated charcoal.

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and human placental microsomes.

-

Add Letrozole at a range of final concentrations (e.g., 0.1 nM to 100 nM) to respective tubes. Include a control group with no inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding [¹⁴C]-Androstenedione.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding chloroform and vortexing.

-

Separate the aqueous and organic phases by centrifugation. The product, [¹⁴C]-Estrone, will be in the aqueous phase.

-

Treat the aqueous phase with activated charcoal to remove remaining substrate.

-

Measure the radioactivity of the supernatant using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each Letrozole concentration relative to the control.

-

Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

-

b) Cell Proliferation (MTT) Assay

-

Objective: To determine the effect of Letrozole on the proliferation of hormone-dependent breast cancer cells (e.g., MCF-7).

-

Materials:

-

MCF-7 cells.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Letrozole stock solution.

-

96-well microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

-

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of Letrozole in the growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Letrozole. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Plot the results and determine the GI₅₀ value.

-

We look forward to receiving the corrected compound information to proceed with your specific request.

A Comprehensive Technical Guide to the Structural Elucidation of Paclitaxel (Taxol)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Paclitaxel (Taxol), a complex diterpenoid discovered in the bark of the Pacific yew tree (Taxus brevifolia), stands as a landmark in cancer chemotherapy.[1] Its intricate molecular architecture, featuring a unique taxane core with a four-membered oxetane ring and a C-13 ester side chain, presented a formidable challenge to chemists for its initial structural determination.[2] This guide provides an in-depth overview of the multi-faceted analytical techniques required for the complete structural elucidation of Paclitaxel, serving as a model for the characterization of complex natural products. We will detail the key experimental protocols, present spectral and crystallographic data in a structured format, and visualize the logical workflows and biological mechanisms of action.

Spectroscopic and Crystallographic Data

The definitive structure of Paclitaxel was pieced together using a combination of spectroscopic and crystallographic methods. The initial elucidation in 1971 was a significant achievement relying on ¹H NMR and X-ray studies of degradation products.[3] Modern techniques provide a more complete and direct picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for assigning specific signals and establishing connectivity.

Table 1: Selected ¹H NMR Chemical Shifts for Paclitaxel (Data acquired in CDCl₃ at 500 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 5.68 | d |

| H-3 | 3.81 | d |

| H-5 | 4.98 | dd |

| H-7 | 4.40 | m |

| H-10 | 6.28 | t |

| H-13 | 6.23 | t |

| H-2' | 4.80 | d |

| H-3' | 5.79 | dd |

| Acetyl CH₃ (C-4) | 2.24 | s |

| Acetyl CH₃ (C-10) | 2.13 | s |

| Benzoyl (ortho) | 8.15 | d |

| Benzoyl (meta) | 7.51 | t |

| Benzoyl (para) | 7.62 | t |

Note: This table presents a selection of key proton signals for illustrative purposes. The full spectrum is highly complex.

Table 2: Selected ¹³C NMR Chemical Shifts for Paclitaxel (Data acquired in CDCl₃ at 125 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 79.1 |

| C-2 | 75.2 |

| C-4 | 81.1 |

| C-8 | 58.6 |

| C-11 | 133.7 |

| C-12 | 142.0 |

| C-1' | 172.8 (Ester C=O) |

| C-2' | 73.2 |

| C-4 (Acetyl C=O) | 170.4 |

| C-10 (Acetyl C=O) | 171.2 |

| Benzoyl (C=O) | 167.1 |

| Benzoyl (C-ipso) | 129.2 |

Note: The ¹³C NMR spectrum confirms the presence of 47 carbon atoms in the molecular formula.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₄₇H₅₁NO₁₄.[1] Tandem MS (MS/MS) experiments reveal structural information through controlled fragmentation of the parent ion.

Table 3: Key Mass Spectrometry Data for Paclitaxel

| Parameter | Value / Observation |

| Molecular Formula | C₄₇H₅₁NO₁₄ |

| Molecular Weight | 853.9 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion [M+H]⁺ | m/z 854.3 |

| Key Fragment Ions | m/z 569.2 (Loss of C-13 side chain) |

| m/z 509.2 (Further loss of acetyl group) | |

| m/z 286.1 (C-13 side chain fragment) |

X-ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in its solid state, including absolute stereochemistry.[5] It confirms the connectivity established by NMR and MS and reveals detailed conformational information.[6]

Table 4: Representative Crystallographic Data for Paclitaxel

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| Molecules/Asymmetric Unit (Z') | 2 |

| a (Å) | ~25.9 |

| b (Å) | ~13.8 |

| c (Å) | ~14.3 |

| β (°) | ~93.8 (for monoclinic system) |

| Key Conformation | T-shaped or "hydrophobic collapsed" |

Note: Data derived from studies showing two independent paclitaxel molecules in the asymmetric unit, which may adopt slightly different side-chain conformations.[5][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of purified Paclitaxel in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 500 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, 256-1024 scans are typically required. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the molecular skeleton.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of Paclitaxel (~10 µg/mL) in a suitable solvent system such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 150-1000 to detect the protonated molecular ion [M+H]⁺. The high mass accuracy of the instrument allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 854.3) in the ion trap or quadrupole. Apply collision-induced dissociation (CID) energy to fragment the ion. Analyze the resulting product ions to deduce the structure of different parts of the molecule, such as the ester side chain and the taxane core.

Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of Paclitaxel suitable for diffraction (typically >0.1 mm in all dimensions). This is a critical and often challenging step, commonly achieved by slow evaporation of a solvent mixture (e.g., dioxane/water).[5]

-

Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head. The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns match closely, yielding a final, detailed 3D molecular structure.[6]

Visualization of Workflows and Pathways

Structural Elucidation Workflow

The logical flow for determining the structure of a novel, complex natural product like Paclitaxel involves a hierarchical series of experiments. Each step provides data that informs the next, culminating in a fully validated structure.

Caption: Logical workflow for the structural elucidation of Paclitaxel.

Mechanism of Action: Microtubule Stabilization

Paclitaxel's anticancer activity stems from its unique ability to interfere with microtubule dynamics during cell division.[8] Unlike other agents that promote disassembly, Paclitaxel acts as a microtubule stabilizer, leading to mitotic arrest and programmed cell death (apoptosis).[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Homologs and Analogs of Ethinylestradiol and its Prodrugs

Disclaimer: The initial query for "1,3,5-Eto-17-oscl" did not correspond to a recognized chemical entity in scientific literature. Based on an analysis of steroid nomenclature, it is highly probable that the intended subject was a synthetic estrogen, most likely Ethinylestradiol or its prodrug, Mestranol . The term "1,3,5" typically denotes the aromatic A-ring of estrogens (estra-1,3,5(10)-triene), "Et" likely refers to the 17α-ethynyl group essential for oral activity, and "o" could signify the C17-hydroxyl group. This guide proceeds under this evidence-based assumption to provide a valuable technical resource.

Core Structures: Ethinylestradiol and Mestranol

Ethinylestradiol (EE) is a potent, orally active synthetic estrogen that is a derivative of the natural hormone estradiol. Its defining structural feature is a 17α-ethynyl group, which sterically shields the C17-hydroxyl group from metabolic oxidation in the liver. This modification dramatically increases its oral bioavailability and metabolic stability compared to estradiol.[1][2] EE is a cornerstone of modern pharmacology, primarily used as the estrogenic component in combined oral contraceptives.[1]

Mestranol (ME) is the 3-methyl ether of ethinylestradiol and functions as a prodrug.[3][4][5] It is biologically inactive until it undergoes O-demethylation in the liver, a process that converts it into the active ethinylestradiol.[3][4] Mestranol was the estrogenic component in the first generation of oral contraceptives.[4]

Homologs and Analogs: Exploring Structure-Activity Relationships

The development of homologs and analogs of ethinylestradiol has been a key focus of medicinal chemistry to refine therapeutic profiles, alter pharmacokinetic properties, and discover compounds with novel activities, such as selective estrogen receptor modulation.

Analogs with Modifications at the C17-Position

The 17α-ethynyl group is paramount for oral efficacy. Research into modifying this position has aimed to create derivatives for specialized applications.

-

17α-Substituted Ethynylestradiols: These analogs, synthesized from estrone, can be further functionalized. For instance, they have been used to create stable platinum (II) complexes, highlighting their potential as ligands for targeted drug delivery systems.[6]

-

Epimers: The stereochemistry at C17 is critical. 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer, has been synthesized and evaluated. Despite demonstrating moderate affinity for the estrogen receptor in vitro, it was found to be devoid of significant estrogenic or antiestrogenic activity in vivo in rat models, underscoring the strict stereochemical requirements for biological activity.[7]

Analogs with Modifications at the C3-Position (A-Ring)

The phenolic hydroxyl group at C3 is a key pharmacophore for estrogen receptor binding. Modifications at this site typically yield prodrugs with altered pharmacokinetic profiles.

-

Mestranol: The 3-methyl ether prodrug.

-

Quinestrol: The 3-cyclopentyl ether of ethinylestradiol, which acts as a long-acting estrogen due to its storage in and slow release from adipose tissue.

-

Ethinylestradiol Sulfonate (EES): A water-soluble salt form.

Analogs with Modifications at Other Steroid Positions

Modifications to other parts of the steroid nucleus can dramatically alter the compound's biological activity profile.

-

11β-Substituted Derivatives: The addition of specific ether side chains at the 11β-position can transform a potent estrogen agonist into a strong estrogen receptor antagonist. This demonstrates that modifications distant from the primary binding sites can profoundly impact the functional outcome of receptor interaction.[8]

-

17-Spirosteroids: Utilizing diversity-oriented synthesis, the 17-ethynyl-17-hydroxyl moiety of mestranol has been used as a synthetic handle to create complex 17-spirosteroids. This approach generates novel, three-dimensional structures that are structurally distinct from classical estrogens, opening avenues for discovering compounds with new biological activities.[9]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative parameters for ethinylestradiol and related compounds.

Table 1: Comparative Receptor Binding and Pharmacokinetic Data

| Compound | Relative Binding Affinity for Estrogen Receptor (%) (Estradiol = 100%) | Oral Bioavailability (%) | Elimination Half-life (hours) |

| Ethinylestradiol | 75–190[4] | 38–48[2] | 7–36[2][4] |

| Mestranol | 0.1–2.3[4] | N/A (Prodrug) | ~0.83 (50 minutes)[4] |

| Estradiol | 100 | <5% | ~1–2 |

| 17-epi-ethynylestradiol | Moderate[7] | N/A (Inactive) | Not Determined |

Table 2: Standard Dosing in Combination Oral Contraceptives

| Compound | Typical Daily Dosage Range (µg) | Notes |

| Ethinylestradiol | 10–50[2] | Doses have been progressively lowered over time to reduce side effects. |

| Mestranol | 50–100 | 50 µg of mestranol is approximately bioequivalent to 35 µg of ethinylestradiol.[4] |

Key Experimental Protocols

The synthesis and biological evaluation of these compounds rely on established methodologies.

General Protocol for 17α-Ethinylation of Steroids

This reaction is fundamental to the synthesis of orally active estrogens.

-

Objective: To introduce an ethynyl (-C≡CH) group at the C17-position of a 17-keto steroid precursor, such as estrone or its 3-methyl ether.

-

Methodology:

-

Acetylide Formation: An acetylide salt is generated by bubbling acetylene gas through a solution of a strong base (e.g., potassium hydroxide, sodium amide, or an organolithium reagent) in a suitable anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF)).[10][11]

-

Ethinylation Reaction: The 17-keto steroid, dissolved in an appropriate solvent, is added to the acetylide solution. The nucleophilic acetylide anion attacks the electrophilic carbonyl carbon at C17. The reaction is typically conducted at low temperatures and monitored for completion using thin-layer chromatography (TLC).[10]

-

Aqueous Work-up and Purification: The reaction is carefully quenched with water or an acidic solution to neutralize the base and hydrolyze the intermediate alkoxide. The crude product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield the 17α-ethynyl-17β-hydroxy steroid.[10]

-

Protocol Outline: Competitive Estrogen Receptor (ER) Binding Assay

This in vitro assay quantifies the ability of a compound to bind to the estrogen receptor.

-

Objective: To determine the relative binding affinity (RBA) of a test analog for ERα and/or ERβ compared to a reference ligand (estradiol).

-

Methodology:

-

Receptor Source: A source of estrogen receptors is prepared, commonly from the uterine cytosol of ovariectomized rodents or using purified, recombinant human ERα or ERβ.

-

Competitive Incubation: A fixed concentration of a high-affinity radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of serial dilutions of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Following incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand.

-

Quantification: After centrifugation to pellet the charcoal, the radioactivity remaining in the supernatant (representing the bound ligand) is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound required to inhibit 50% of the specific binding of the radioligand) is calculated and used to determine the RBA relative to estradiol.

-

Protocol Outline: In Vivo Uterotrophic Bioassay

This classic in vivo assay measures the estrogenic (or anti-estrogenic) activity of a compound.

-

Objective: To assess the ability of a test compound to elicit a uterotrophic (uterine growth) response in female rats.

-

Methodology:

-

Animal Model: Immature or ovariectomized adult female rats are used to ensure a low and stable baseline of endogenous estrogen.

-

Administration: Animals are divided into groups and treated daily for a defined period (typically 3 to 7 days) with the test compound at various dose levels, a vehicle control, and a positive control (e.g., ethinylestradiol). Administration is typically via oral gavage or subcutaneous injection.

-

Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized. The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a "blotted weight."

-

Data Analysis: The mean uterine weight for each treatment group is calculated and compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The dose-response relationship can be analyzed to determine the compound's potency.

-

Visualized Pathways and Workflows

Classical Genomic Estrogen Signaling Pathway

Caption: Ethinylestradiol activates the estrogen receptor, leading to gene transcription.

Drug Discovery Workflow for Novel Estrogen Analogs

Caption: An iterative workflow for the synthesis and evaluation of new steroid analogs.

Logical Pathway of Prodrug Bioactivation

Caption: The metabolic conversion of the prodrug Mestranol into active Ethinylestradiol.

References

- 1. Ethinylestradiol [bionity.com]

- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mestranol - Wikipedia [en.wikipedia.org]

- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 17 alpha-substituted ethynylestradiols: potential ligands for drug vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Diversity-oriented synthesis of 17-spirosteroids [beilstein-journals.org]

- 10. data.epo.org [data.epo.org]

- 11. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

Technical Guide: Pharmacokinetics of Novel Steroid Compounds in Mouse Models

Disclaimer: The compound "1,3,5-Eto-17-oscl" is not found in publicly available scientific literature or chemical databases. The following guide provides a generalized framework for assessing the pharmacokinetics of a novel, hypothetical steroid-like compound in mouse models, based on established methodologies for similar molecules, such as corticosteroids. All data, protocols, and pathways presented are illustrative and should be adapted for the specific compound under investigation.

Introduction

The characterization of the pharmacokinetic (PK) profile of a novel therapeutic agent is a critical step in the drug development process. This guide outlines the essential experimental protocols and data analysis frameworks for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a hypothetical steroid-like compound, hereafter referred to as "Compound X," in mouse models. Understanding these parameters is fundamental to predicting a drug's efficacy and safety profile.

Quantitative Pharmacokinetic Data

A typical pharmacokinetic study in mice would aim to determine key parameters following intravenous (IV) and oral (PO) administration. The data would be summarized to understand the compound's behavior in the body.

Table 1: Illustrative Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral Gavage (PO) (10 mg/kg) | Unit | Description |

| C₀ | 1500 | - | ng/mL | Initial plasma concentration after IV administration. |

| Cₘₐₓ | - | 850 | ng/mL | Maximum observed plasma concentration after PO administration. |

| Tₘₐₓ | - | 0.5 | hours | Time to reach maximum plasma concentration after PO administration. |

| AUC₀₋ₜ | 2400 | 3600 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable point. |

| AUC₀₋ᵢₙf | 2450 | 3700 | ng·h/mL | Area under the plasma concentration-time curve from time 0 extrapolated to infinity. |

| t₁/₂ | 2.5 | 3.0 | hours | Elimination half-life. |

| CL | 0.41 | - | L/h/kg | Clearance: the volume of plasma cleared of the drug per unit time. |

| Vd | 1.45 | - | L/kg | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | - | 15.1 | % | Bioavailability: the fraction of the administered dose that reaches systemic circulation. |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible pharmacokinetic studies. Below are methodologies adapted from studies on corticosteroids in rodents.[1][2]

Animal Studies

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[1] Animals should be acclimated for at least one week before experimentation.

-

Dosing:

-

Intravenous (IV): Compound X is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.

-

Oral (PO): Compound X is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection:

-

Blood samples (~50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.[1]

-

Plasma is separated by centrifugation (e.g., 2000g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]

-

For tissue distribution studies, animals are euthanized at selected time points, and tissues (e.g., liver, lung, kidney, brain, muscle) are harvested, weighed, flash-frozen in liquid nitrogen, and stored at -80°C.[1][3]

-

Bioanalytical Method

-

Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation with acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.

-

Analytical Technique: Concentrations of Compound X are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.[2]

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode, monitoring specific parent-daughter ion transitions for Compound X and the internal standard.[2]

-

Quantification: A calibration curve is generated using standard samples of known concentrations, with a typical lower limit of quantification of 1 ng/mL.

-

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the DOT language for Graphviz.

Experimental Workflow

Caption: Pharmacokinetic study workflow in mice.

Hypothetical Metabolic Pathway

Steroids often undergo Phase I (oxidation) and Phase II (conjugation) metabolism in the liver. This diagram illustrates a potential metabolic fate for Compound X.

Caption: Hypothetical metabolic pathway of Compound X.

Conclusion

This guide provides a foundational framework for conducting and interpreting pharmacokinetic studies of novel steroid-like compounds in mouse models. The illustrative data, detailed protocols, and clear workflows serve as a comprehensive resource for researchers. Successful characterization of a compound's PK profile is paramount for its advancement through the drug development pipeline, enabling informed decisions on dosing, efficacy, and potential toxicity.

References

- 1. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing the AML-1/ETO Fusion Protein in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The translocation t(8;21)(q22;q22) is one of the most frequent chromosomal abnormalities in Acute Myeloid Leukemia (AML), resulting in the expression of the AML-1/ETO (RUNX1/RUNX1T1) fusion oncoprotein. This chimeric protein plays a crucial role in leukemogenesis by acting as an aberrant transcription factor. It retains the DNA-binding Runt homology domain of AML1 but replaces its transactivation domain with the ETO protein, which recruits a complex of nuclear corepressors and histone deacetylases (HDACs). This leads to the transcriptional repression of genes essential for normal hematopoietic differentiation and an increase in cell survival, ultimately promoting the development of leukemia.[1][2][3][4][5]

The Kasumi-1 cell line, established from the peripheral blood of a 7-year-old male with AML, harbors the t(8;21) translocation and endogenously expresses the AML-1/ETO fusion protein.[6] This makes it an invaluable in vitro model system for studying the molecular mechanisms of AML-1/ETO-driven leukemogenesis and for the screening and validation of potential therapeutic agents.

These application notes provide detailed protocols for the culture of AML-1/ETO positive cells, specifically the Kasumi-1 cell line, and for key experiments to investigate the function of the AML-1/ETO oncoprotein.

Data Presentation

Table 1: Kasumi-1 Cell Culture Parameters

| Parameter | Recommendation | Source(s) |

| Base Medium | RPMI-1640 Medium | [4][7][8] |

| Supplements | 20% Fetal Bovine Serum (FBS) | [7] |

| (Alternative: 10% FBS) | [4][8] | |

| Cell Morphology | Myeloblast, suspension | [8][9] |

| Initiation Density | 3 x 10⁵ - 5 x 10⁵ viable cells/mL | [1][7][10] |

| Maintenance Density | 3 x 10⁵ - 1 x 10⁶ viable cells/mL | [1][7][10] |

| Subculture | Add fresh medium every 2 to 3 days or centrifuge and resuspend in fresh medium. | [7][8] |

| Doubling Time | Approximately 40 - 45 hours | [11] |

| Cryopreservation | Complete growth medium + 10% DMSO | [11] |

Experimental Protocols

Protocol 1: Culturing Kasumi-1 Cells

Materials:

-

Kasumi-1 cells (e.g., ATCC CRL-2724)

-

RPMI-1640 medium (ATCC-formulated, Cat. No. 30-2001 or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (optional)

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Sterile centrifuge tubes

-

70% Ethanol

-

Biological safety cabinet

-

37°C, 5% CO₂ incubator

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Complete Growth Medium:

-

RPMI-1640 Medium

-

Add heat-inactivated FBS to a final concentration of 20%.[7]

Thawing Frozen Cells:

-

Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.[7][10]

-

Transfer the contents of the vial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.[7][8]

-

Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a 5% CO₂ humidified incubator.

Subculturing:

-

Maintain the cell density between 3 x 10⁵ and 1 x 10⁶ viable cells/mL.[1][7][10]

-

To subculture, either add fresh, pre-warmed complete growth medium to dilute the culture to the initiation density, or centrifuge the cell suspension and resuspend the cell pellet in a fresh medium at the desired density.[7][8]

-

Add fresh medium every 2 to 3 days, depending on the cell density.[7][8]

Cryopreservation:

-

Centrifuge the cell suspension and resuspend the pellet in cold complete growth medium.

-

Add an equal volume of cold complete growth medium containing 20% DMSO (for a final concentration of 10% DMSO).

-

Aliquot into cryovials.

-

Use a controlled-rate freezing container to cool the vials to -80°C, then transfer to liquid nitrogen for long-term storage.

Protocol 2: Quantitative Analysis of AML-1/ETO Target Gene Expression by qRT-PCR

This protocol allows for the quantification of changes in the expression of known AML-1/ETO target genes in response to therapeutic agents.

Materials:

-

Kasumi-1 cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green or TaqMan-based)

-

Primers for target genes (e.g., BCL-2, ID1, CDKN1A) and a housekeeping gene (e.g., ABL, GAPDH)

-

Real-time PCR instrument

Procedure:

-

Culture Kasumi-1 cells and treat with the compound of interest or vehicle control for the desired time.

-

Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A significant reduction in AML-1/ETO transcript levels can be observed following successful therapy.[12][13]

Protocol 3: Assessment of AML-1/ETO Transcriptional Activity using a Luciferase Reporter Assay

This assay measures the transcriptional repressive activity of AML-1/ETO on a target promoter.

Materials:

-

Kasumi-1 or other suitable host cells

-

Luciferase reporter plasmid containing a promoter with AML1 binding sites (e.g., a synthetic promoter with multiple TGTGGT sites upstream of a minimal promoter driving firefly luciferase).

-

Expression vector for AML-1/ETO (if not using Kasumi-1 cells).

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect the host cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and, if necessary, the AML-1/ETO expression vector.

-

If testing inhibitors, add the compounds to the cells after transfection.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the firefly/Renilla ratio indicates transcriptional repression by AML-1/ETO.[9][11][14][15]

Signaling Pathways and Experimental Workflows

AML-1/ETO Signaling Pathway

The AML-1/ETO oncoprotein functions as a transcriptional repressor by recruiting a corepressor complex to the promoters of AML1 target genes. This leads to chromatin condensation and repression of gene expression, which in turn blocks myeloid differentiation and promotes cell survival.

Caption: AML-1/ETO signaling pathway leading to transcriptional repression.

Experimental Workflow for Screening AML-1/ETO Inhibitors

This workflow outlines the steps for identifying and validating potential inhibitors of the AML-1/ETO oncoprotein.

Caption: Workflow for the discovery and development of AML-1/ETO inhibitors.

References

- 1. Aberrant Recruitment of the Nuclear Receptor Corepressor-Histone Deacetylase Complex by the Acute Myeloid Leukemia Fusion Partner ETO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETO, a Target of t(8;21) in Acute Leukemia, Interacts with the N-CoR and mSin3 Corepressors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oncogenic pathways of AML1-ETO in acute myeloid leukemia: multifaceted manipulation of marrow maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AML1/ETO Oncoprotein Is Directed to AML1 Binding Regions and Co-Localizes with AML1 and HEB on Its Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AML1/ETO and its function as a regulator of gene transcription via epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomerization of ETO Is Obligatory for Corepressor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A direct comparison between AML1-ETO and ETO2-GLIS2 leukemia fusion proteins reveals context-dependent binding and regulation of target genes and opposite functions in cell differentiation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ETO, a Target of t(8;21) in Acute Leukemia, Makes Distinct Contacts with Multiple Histone Deacetylases and Binds mSin3A through Its Oligomerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Quantitative detection of AML1-ETO rearrangement by real-time RT-PCR using fluorescently labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of minimal residual disease in patients with AML1/ETO-associated acute myeloid leukemia using a novel quantitative reverse transcription polymerase chain reaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The AML1/ETO fusion protein activates transcription of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel AML1-ETO/FTO positive feedback loop promotes leukemogenesis and Ara-C resistance via stabilizing IGFBP2 in t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diosgenin-Imidazolium Salt a30 in Cancer Research

Disclaimer: The compound "1,3,5-Eto-17-oscl" as specified in the topic is not found in the scientific literature. Therefore, these application notes and protocols are based on a representative novel steroidal derivative, diosgenin-imidazolium salt a30 , which has demonstrated significant anticancer activity.

Introduction

Diosgenin-imidazolium salt a30 is a novel synthetic steroidal derivative that has shown potent cytotoxic activities against a range of human tumor cell lines.[1][2] This compound belongs to a class of modified steroids designed to enhance anticancer efficacy. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for further investigation in cancer research and drug development.[1][2] These notes provide an overview of its application and detailed protocols for its experimental use.

Mechanism of Action

Compound a30 exerts its anticancer effects primarily by inhibiting cell proliferation through the induction of G0/G1 phase cell cycle arrest and promoting programmed cell death (apoptosis) in cancer cells.[1][2] The imidazolium salt moiety attached to the diosgenin backbone is crucial for its cytotoxic activity.

Caption: Mechanism of action of diosgenin-imidazolium salt a30 in cancer cells.

Quantitative Data Summary

The cytotoxic activity of diosgenin-imidazolium salt a30 has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 0.44 - 0.79 |

| A549 | Non-small Cell Lung Cancer | 0.44 - 0.79 |

| MCF-7 | Breast Adenocarcinoma | 0.44 - 0.79 |

| SW480 | Colon Adenocarcinoma | 0.44 - 0.79 |

| CNE-2 | Nasopharyngeal Carcinoma | 0.44 - 0.79 |

| (Data synthesized from multiple studies indicating a potent range of activity)[1][2] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of diosgenin-imidazolium salt a30.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of compound a30 on cancer cells.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of 1,3,5-Eto-17-oscl in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,3,5-Eto-17-oscl, a novel steroidal compound, in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM). This method is intended to serve as a robust starting point for researchers and drug development professionals requiring the quantification of this compound and structurally related compounds.

Introduction

The accurate quantification of novel therapeutic agents and their metabolites is crucial throughout the drug development process. For steroidal compounds, LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and wide dynamic range, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[1][2] This document provides a detailed protocol for a proposed LC-MS/MS assay for this compound in human plasma, designed for high-throughput analysis in a research setting. The method is based on established principles of bioanalytical method development for small molecules and steroids.[3][4]

Experimental

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d4-1,3,5-Eto-17-oscl)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-